(S)-5-(((1H-Purin-6-yl)thio)methoxy)-2-amino-5-oxopentanoic acid
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Overview
Description
(S)-5-(((1H-Purin-6-yl)thio)methoxy)-2-amino-5-oxopentanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a purine base linked to a cysteine derivative, making it a unique molecule with diverse chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(((1H-Purin-6-yl)thio)methoxy)-2-amino-5-oxopentanoic acid typically involves the reaction of a purine derivative with a cysteine derivative. The reaction conditions often include the use of solvents such as acetonitrile and water, with phosphoric acid or formic acid as catalysts . The process may involve multiple steps, including protection and deprotection of functional groups to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated systems to ensure consistency and purity. The use of high-performance liquid chromatography (HPLC) is common to separate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-5-(((1H-Purin-6-yl)thio)methoxy)-2-amino-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can alter the sulfur-containing group, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the purine ring or the sulfur-containing group, leading to different derivatives.
Substitution: Nucleophilic substitution reactions can occur at the purine ring or the amino acid side chain, leading to a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a range of substituted purine derivatives .
Scientific Research Applications
(S)-5-(((1H-Purin-6-yl)thio)methoxy)-2-amino-5-oxopentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: It may be used in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (S)-5-(((1H-Purin-6-yl)thio)methoxy)-2-amino-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The purine base can mimic natural nucleotides, allowing the compound to interfere with nucleotide-binding proteins or enzymes. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
S-(6-purinyl)cysteine: This compound is structurally similar but lacks the methoxy group present in (S)-5-(((1H-Purin-6-yl)thio)methoxy)-2-amino-5-oxopentanoic acid.
S-(6-purinyl)homocysteine: Another similar compound, differing by the length of the amino acid side chain.
Uniqueness
This compound is unique due to its specific structure, which includes a methoxy group linked to the purine base. This structural feature can influence its reactivity and interactions with biological molecules, making it distinct from other similar compounds .
Properties
Molecular Formula |
C11H13N5O4S |
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Molecular Weight |
311.32 g/mol |
IUPAC Name |
(2S)-2-amino-5-oxo-5-(7H-purin-6-ylsulfanylmethoxy)pentanoic acid |
InChI |
InChI=1S/C11H13N5O4S/c12-6(11(18)19)1-2-7(17)20-5-21-10-8-9(14-3-13-8)15-4-16-10/h3-4,6H,1-2,5,12H2,(H,18,19)(H,13,14,15,16)/t6-/m0/s1 |
InChI Key |
OZOUJSWNOIDWAR-LURJTMIESA-N |
Isomeric SMILES |
C1=NC2=C(N1)C(=NC=N2)SCOC(=O)CC[C@@H](C(=O)O)N |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)SCOC(=O)CCC(C(=O)O)N |
Origin of Product |
United States |
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